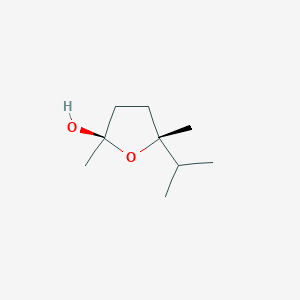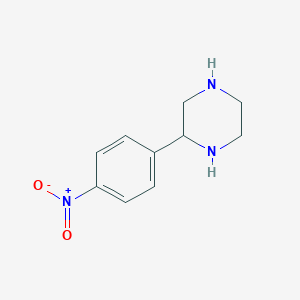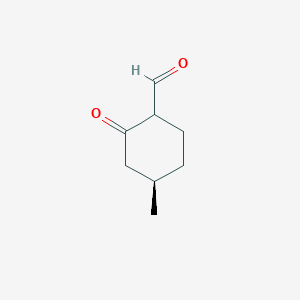![molecular formula C11H7ClN2O4 B167149 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione CAS No. 128099-82-1](/img/structure/B167149.png)
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, also known as NTCD-M, is a synthetic compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential to interact with biological systems.
Mécanisme D'action
The mechanism of action of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is not well understood. However, it is believed that the molecule may exert its anti-cancer activity through the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione may induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the molecule is cytotoxic to a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to inhibit the growth of tumors in vivo, suggesting that it may have potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. Additionally, the molecule has been shown to be relatively stable under a variety of conditions, which makes it useful for in vitro and in vivo studies. However, one limitation of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is that its mechanism of action is not well understood, which makes it difficult to optimize its use in laboratory experiments.
Orientations Futures
There are a number of future directions for research on 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione. One area of interest is the development of new cancer therapies based on the molecule. Additionally, researchers may be interested in further elucidating the mechanism of action of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, which could lead to a better understanding of its potential applications in scientific research. Finally, researchers may be interested in exploring the anti-inflammatory properties of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, which could have implications for the treatment of various inflammatory diseases.
Méthodes De Synthèse
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione can be synthesized through a multi-step process involving the reaction of various starting materials. The initial step involves the reaction of 2,5-dimethoxytetrahydrofuran with ethyl chloroformate to form a cyclic carbonate intermediate. This intermediate is then reacted with N-methyl-N-nitroso-p-toluenesulfonamide to form the nitrosamide intermediate. Finally, the nitrosamide intermediate is reacted with an appropriate dienophile to form 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione.
Applications De Recherche Scientifique
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has potential applications in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to exhibit anti-cancer activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
128099-82-1 |
|---|---|
Nom du produit |
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
Formule moléculaire |
C11H7ClN2O4 |
Poids moléculaire |
266.64 g/mol |
Nom IUPAC |
10-chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
InChI |
InChI=1S/C11H7ClN2O4/c12-11(14(17)18)9(15)7-3-1-2-6-4-5-13(8(6)7)10(11)16/h1-3H,4-5H2 |
Clé InChI |
IUNOUXVCYNIMKZ-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)([N+](=O)[O-])Cl |
SMILES canonique |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)([N+](=O)[O-])Cl |
Synonymes |
4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5-chloro-1,2-dihydro-5-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



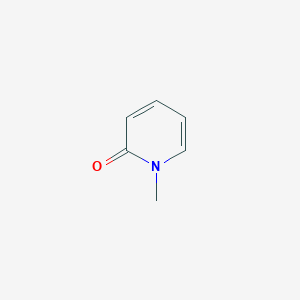
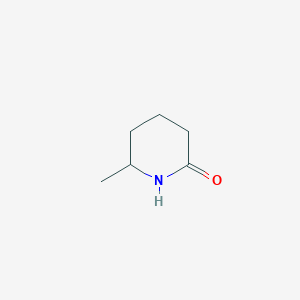
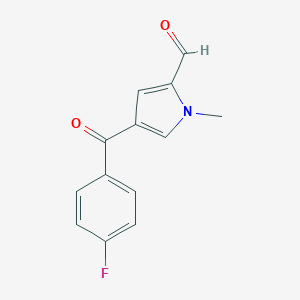
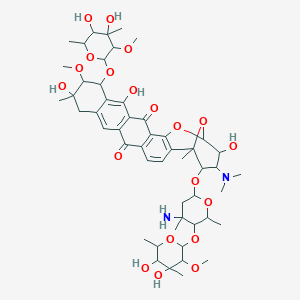

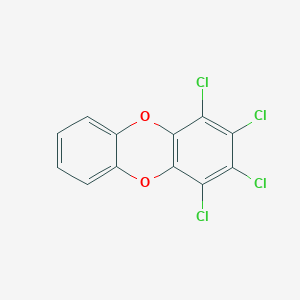
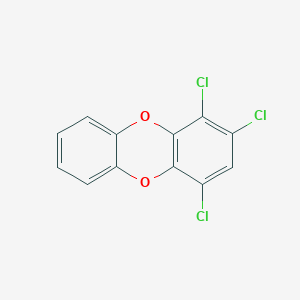
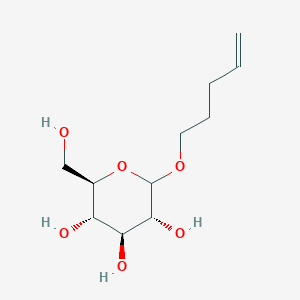
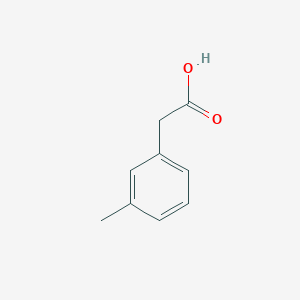
![Benzo[e]pyrene-d12](/img/structure/B167089.png)
